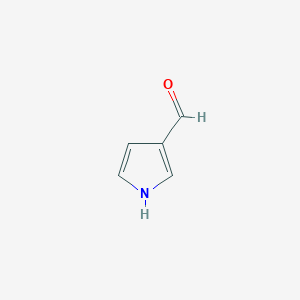

1H-pyrrole-3-carbaldehyde

Übersicht

Beschreibung

1H-Pyrrole-3-carbaldehyde (CAS: 7126-39-8) is a heterocyclic organic compound with the molecular formula C₅H₅NO and a molecular weight of 95.0993 g/mol . It features a pyrrole ring substituted with an aldehyde group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to the reactivity of its aldehyde group. Synonyms include 3-pyrrolecarboxaldehyde and Pyrrole-3-carboxaldehyde .

Vorbereitungsmethoden

Substitution-Hydrogenation Cyclization Approach

Reaction Overview

A two-step synthesis involving substitution followed by hydrogenation cyclization has been demonstrated for derivatives such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . While tailored to fluorinated analogs, this method provides a framework adaptable to the parent compound.

Substitution Reaction

The first step involves reacting α-bromoacetophenone derivatives with 3-oxo-propionitrile under basic conditions. For 1H-pyrrole-3-carbaldehyde, replacing the fluorophenyl precursor with a simpler pyrrole substrate could yield the desired aldehyde. Key parameters include:

-

Solvent : Ethyl acetate or acetone, optimal at 40–60°C for 3–6 hours .

-

Stoichiometry : Molar ratios of 1:1.0–1.2 (substrate:nitrile) .

Hydrogenation Cyclization

The intermediate undergoes cyclization via catalytic hydrogenation:

-

Catalysts : Pd-C (5–10% loading) combined with HZSM-5 molecular sieves .

-

Conditions : 60–90°C in 1,4-dioxane for 15–20 hours under ambient pressure .

-

Yield : Reported at >85% for fluorinated analogs, suggesting scalability .

Table 1: Substitution-Hydrogenation Cyclization Parameters

| Step | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Substitution | K₂CO₃ | Ethyl acetate | 40–60 | 3–6 | N/A |

| Cyclization | Pd-C + HZSM-5 | 1,4-Dioxane | 60–90 | 15–20 | >85* |

| *Reported for fluorinated derivative . |

Base-Mediated Sulfonylation and Purification

Methodology for Functionalized Derivatives

Though designed for 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carbaldehyde , this method highlights critical purification steps applicable to the parent compound.

Salt Formation and Substitution

-

Reagents : Strong bases (e.g., KOH) deprotonate the pyrrole, enabling sulfonyl group incorporation .

-

Post-Treatment : Filtration and solvent recovery yield crude aldehyde .

Recrystallization

Table 2: Purification Protocol for this compound

| Step | Solvent | Temperature (°C) | Key Outcome |

|---|---|---|---|

| Recrystallization | Methanol | 50–65 → 0–10 | Purity >99.9%, residual <0.1% |

Catalytic Hydrogenation of Nitrile Intermediates

Nitrile-to-Aldehyde Conversion

Patent CN116178239B outlines a pathway where nitrile intermediates are hydrogenated to aldehydes. For this compound, this could involve:

-

Intermediate : 4-oxo-butyronitrile derivatives.

-

Catalyst System : Pd-C with HZSM-5 enhances selectivity by adsorbing byproducts .

-

Optimization : Excess hydrogen and controlled temperatures (60–90°C) prevent over-reduction .

Mechanistic Insights

-

Hydrogen Activation : Pd-C facilitates H₂ dissociation, enabling nitrile reduction.

-

Cyclization : Concurrently, HZSM-5 promotes intramolecular aldol condensation, forming the pyrrole ring .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry could enhance the substitution-hydrogenation method:

Environmental Impact

Analyse Chemischer Reaktionen

Reaction Mechanisms

The reactions involving 1H-pyrrole-3-carbaldehyde typically proceed through well-defined mechanisms:

-

Formation of Imines : The initial step often involves the condensation of an amine with an aldehyde to form an imine, which subsequently participates in further reactions.

-

Cyclization : Following imine formation, cyclization occurs, leading to the formation of the pyrrole structure. This step is crucial as it determines the final configuration and substituents on the pyrrole ring.

Notable Reactions

Several notable reactions involving this compound are summarized below:

Bioactive Derivatives

Research has shown that modifying the pyrrole structure can lead to compounds with enhanced biological activity. For instance, derivatives synthesized via Mannich reactions have been reported to exhibit significant activity against various cancer cell lines .

Structural Diversity

The ability to introduce different functional groups onto the pyrrole ring through various synthetic routes enables the development of a library of compounds for biological screening.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Conditions and Yields

| Entry | Solvent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | DMSO | Proline, 70°C | 65-80% |

| 2 | DMF | Pd(OAc)₂, K₂CO₃ | 78% |

| 3 | Ethanol | Room Temp | 50-80% |

Biological Activities

1H-Pyrrole-3-carbaldehyde and its derivatives exhibit promising biological activities. Research indicates that these compounds can serve as scaffolds for developing new pharmaceuticals due to their ability to interact with various biological targets.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrrole-3-carbaldehyde showed significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting potential for anticancer drug development .

Table 2: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde | Anticancer | 12.5 |

| Pyrroloquinoline | Antimicrobial | 8.0 |

| Pyrrolo-oxadiazole | Antiviral | 5.5 |

Applications in Medicinal Chemistry

The unique structure of this compound makes it an attractive candidate for drug design. Its derivatives have been explored for:

- Antimicrobial agents : Certain derivatives have shown effectiveness against resistant bacterial strains.

- Anti-inflammatory drugs : The compound's ability to modulate inflammatory pathways has been documented in several studies.

Recent research emphasizes the synthesis of functionalized pyrrole derivatives to enhance bioactivity and selectivity towards specific targets in disease pathways .

Agrochemical Applications

In agrochemistry, pyrrole-based compounds have been investigated for their potential as:

Wirkmechanismus

The mechanism of action of 1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. Additionally, the pyrrole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

The following section compares 1H-pyrrole-3-carbaldehyde with structurally related pyrrole derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 7126-39-8 | C₅H₅NO | 95.09 | Aldehyde at 3-position |

| 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde | 110698-97-0 | C₁₇H₁₃NO | 247.30 | Phenyl groups at 2- and 5-positions |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | C₁₁H₈FNO | 189.19 | 2-Fluorophenyl at 5-position |

| 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 141650-50-2 | C₁₀H₁₀N₂O | 174.20 | Ethyl group and pyridine fusion |

| 3-Heptyl-1H-pyrrole | 878-11-5 | C₁₁H₁₉N | 165.28 | Heptyl chain at 3-position |

Key Observations:

- Substituent Effects : The parent compound (this compound) lacks bulky substituents, making it less sterically hindered compared to derivatives like 2,5-diphenyl-1H-pyrrole-3-carbaldehyde .

- Electronic Effects : The 5-(2-fluorophenyl) derivative introduces an electron-withdrawing fluorine atom, enhancing the electrophilicity of the aldehyde group compared to the parent compound .

Chemical Reactivity

- Aldehyde Reactivity : The aldehyde group in this compound participates in nucleophilic additions and Schiff base formation. Bulky substituents (e.g., phenyl groups in CAS: 110698-97-0) reduce reaction rates due to steric hindrance .

- Electrophilicity : The 2-fluorophenyl substituent (CAS: 881674-56-2) increases the electrophilicity of the aldehyde, making it more reactive toward nucleophiles like amines or hydrazines .

- Solubility : The parent compound’s lower molecular weight (95.09 g/mol) likely enhances solubility in polar solvents compared to derivatives with aromatic or alkyl substituents.

Biologische Aktivität

1H-Pyrrole-3-carbaldehyde, a compound belonging to the pyrrole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antimalarial, and enzyme inhibition effects, supported by various studies and synthesized derivatives.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including one-pot multicomponent reactions. Recent advancements in synthetic methodologies have made it easier to obtain this compound and its derivatives with improved yields and purity. For instance, a study reported an efficient method using in situ generated imines and succinaldehyde, leading to a range of bioactive pyrrole-3-carbaldehydes under mild conditions .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives. A series of pyrrole-3-carboxylate derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. The presence of substituents like methoxy groups was found to enhance the antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|

| 8a | 20 | 15 |

| 8b | 25 | 18 |

| 8c | 30 | 22 |

Antimalarial Activity

Research has highlighted the antimalarial properties of pyrrole derivatives. For instance, structure-activity relationship studies on pyrrolone compounds indicated that modifications could lead to enhanced activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited significant selectivity for the parasite over mammalian cells, making them promising candidates for further development .

Table 2: Antimalarial Efficacy of Pyrrolone Derivatives

| Compound | Dose (mg/kg/day) | Route | % Reduction in Parasitaemia | Survival (days) |

|---|---|---|---|---|

| 43 | 50 | ip | 10.0 | 4 |

| 56 | 50 | ip | 21.8 | 4 |

| 57 | 50 | ip | 99.9 | 13.7 |

The biological activities of this compound are attributed to its ability to interact with various biological targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and influencing numerous biological pathways such as cell signaling and metabolism . This interaction is crucial for its antimicrobial and antimalarial effects.

Case Studies

Several case studies have explored the therapeutic applications of pyrrole derivatives:

- Antimicrobial Efficacy : A study on a series of methyl-substituted pyrrole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of electron-donating groups like methoxy enhanced their effectiveness.

- Antimalarial Properties : In vivo studies using rodent models showed that certain pyrrolone derivatives significantly reduced parasitaemia levels compared to controls, indicating potential for development into antimalarial therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrrole carbaldehydes. For this compound, this involves formylation of a pyrrole precursor using a reagent system like DMF/POCl₃ . Key optimization parameters include temperature control (typically 0–5°C during reagent addition), stoichiometric ratios of formylating agents, and post-reaction neutralization to isolate the product. Characterization via ¹H/¹³C NMR and HPLC ensures purity .

Q. How can researchers safely handle this compound given its reactivity and hazards?

Safety protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (causes irritation) .

- Ventilation: Use fume hoods to prevent inhalation of vapors (irritates respiratory tract) .

- Storage: Keep in airtight containers under refrigeration (2–8°C) to prevent degradation or unintended reactions .

- Spill Management: Neutralize with inert absorbents (e.g., sand) and avoid water due to potential exothermic reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy: ¹H NMR (δ ~9.5 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl) confirm structure .

- Chromatography: HPLC or GC-MS to assess purity (>95% typical for research-grade material) .

- Physical Properties: Melting point (103.9°C) and boiling point (238.3°C at 760 mmHg) for batch consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming regiochemistry and stereochemistry in derivatives. For example, in 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, SC-XRD with SHELX software can validate the aldehyde group’s position and fluorophenyl substitution pattern. Refinement protocols (e.g., SHELXL) ensure accurate bond-length and angle measurements, critical for understanding electronic effects .

Q. What strategies enable regioselective functionalization of this compound for target-oriented synthesis?

- Electrophilic Substitution: Use directing groups (e.g., methyl or aryl) to control formylation or halogenation at specific positions .

- Cross-Coupling: Suzuki-Miyaura reactions on brominated derivatives (e.g., 5-bromo-1H-pyrrole-3-carbaldehyde) to introduce aryl/heteroaryl groups .

- Protection/Deprotection: Temporary protection of the aldehyde group (e.g., as an acetal) to prevent side reactions during functionalization .

Q. How does this compound participate in multicomponent reactions (MCRs) for heterocyclic synthesis?

In Kabachnik–Fields reactions, the aldehyde reacts with amines and phosphites to form α-aminophosphonates, which are precursors to bioactive molecules. Microwave-assisted methods using N-doped TiO₂ catalysts improve yields (e.g., 85% in 30 minutes) by enhancing reaction efficiency .

Q. How should researchers address contradictions in synthetic yields reported for fluorinated derivatives?

Discrepancies in yields (e.g., 84.4% for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde vs. lower yields in other studies) may arise from:

- Catalyst Purity: Trace metals in catalysts can deactivate intermediates.

- Workup Methods: Differences in quenching (e.g., aqueous vs. organic phase separation) affect recovery.

- Analytical Calibration: Ensure HPLC/GC-MS standards match the derivative’s polarity .

Q. What computational tools predict the reactivity of this compound in novel reaction systems?

- DFT Calculations: Gaussian or ORCA software models electrophilic aromatic substitution (EAS) sites using Fukui indices.

- Molecular Docking: For derivatives targeting enzymes (e.g., kinases), AutoDock Vina predicts binding affinities .

- Reaction Pathway Simulations: Tools like ChemAxon or Schrödinger analyze steric/electronic effects in proposed mechanisms .

Q. Methodological Notes

- Synthetic Reproducibility: Document reaction parameters (e.g., cooling rates, stirring efficiency) meticulously .

- Data Validation: Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to confirm assignments .

- Safety Compliance: Adopt ISO 9001/14001 protocols for handling hazardous intermediates .

Eigenschaften

IUPAC Name |

1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNYVNOFAWYUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348716 | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-39-8 | |

| Record name | Pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.